Cinnarizine glucuronide is a metabolite of cinnarizine, a piperazine derivative primarily used as an antihistamine and calcium channel blocker. Cinnarizine itself has been widely utilized in the treatment of motion sickness and vertigo due to its ability to inhibit calcium influx in vascular smooth muscle and its sedative properties. The glucuronidation process, which converts cinnarizine into cinnarizine glucuronide, enhances its solubility and facilitates excretion from the body.
Cinnarizine glucuronide is classified as a phase II metabolite of cinnarizine. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases in the liver, leading to the formation of this conjugated metabolite. Cinnarizine, originally synthesized by Janssen Pharmaceutica in 1955, is derived from woodreed roots and has a complex pharmacokinetic profile characterized by high protein binding and extensive metabolism.
The synthesis of cinnarizine glucuronide involves the following steps:
The reaction conditions may vary, but typically involve maintaining a physiological pH and temperature conducive to enzyme activity.
Cinnarizine glucuronide features a glucuronic acid moiety attached to the cinnarizine structure. The molecular formula for cinnarizine is , while its glucuronide form incorporates an additional glucuronic acid unit, resulting in a more complex structure.
The primary reaction involved in the formation of cinnarizine glucuronide is:
This reaction illustrates the transfer of the glucuronic acid moiety to cinnarizine, resulting in enhanced solubility and bioavailability of the drug. The enzymatic activity is crucial for this transformation, as it dictates both the rate and efficiency of glucuronidation.
Cinnarizine acts primarily as a calcium channel blocker, inhibiting calcium influx into cells. When converted into cinnarizine glucuronide, the mechanism shifts slightly due to increased solubility:
This mechanism enhances the therapeutic efficacy of cinnarizine while reducing potential toxicity associated with higher concentrations of unmodified drug.
Cinnarizine glucuronide exhibits several notable physical and chemical properties:
The compound's high protein binding capacity (approximately 91%) indicates that it interacts significantly with plasma proteins, influencing its pharmacokinetics.
Cinnarizine glucuronide serves several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: